

# Technical Guide: 2-Iodo-4-methoxy-6-nitroaniline[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Iodo-4-methoxy-6-nitroaniline

Cat. No.: B12101534

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## Executive Summary

**2-Iodo-4-methoxy-6-nitroaniline** is a highly functionalized aniline derivative utilized primarily in medicinal chemistry as a building block for kinase inhibitors and other bioactive small molecules. Its structure features three distinct functional handles—an amino group, an iodine atom, and a nitro group—arranged around a central benzene core. This unique substitution pattern allows for orthogonal functionalization: the iodine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitro group serves as a masked amine for subsequent cyclization, and the methoxy group acts as a stable electron-donating substituent that modulates solubility and metabolic stability.

## Chemical Identity & Physicochemical Properties[3] [4][5][6][7][8][9]

### Nomenclature and Identifiers

Identifier	Detail
CAS Number	1707368-60-2
IUPAC Name	2-Iodo-4-methoxy-6-nitroaniline
Synonyms	2-Iodo-4-methoxy-6-nitrobenzenamine; 4-Amino-3-iodo-5-nitroanisole
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IN <sub>2</sub> O <sub>3</sub>
Molecular Weight	294.05 g/mol
SMILES	<chem>COc1cc(I)c(N)c([O-])c1</chem>

## Structural Analysis

The molecule is a 2,4,6-trisubstituted aniline.

- Position 1 (Amino): Acts as the primary directing group during synthesis and the nucleophilic center in heterocycle formation.
- Position 2 (Iodo): A "soft" electrophile prone to oxidative addition by Palladium(0) catalysts.
- Position 4 (Methoxy): Electron-donating group (EDG) that increases electron density in the ring, stabilizing the cation during electrophilic substitution but deactivating the ring towards nucleophilic aromatic substitution (S<sub>N</sub>Ar) unless activated by the nitro group.
- Position 6 (Nitro): Strong electron-withdrawing group (EWG) that decreases the basicity of the aniline nitrogen and facilitates reduction to a 1,2-diamine motif.

## Predicted Physicochemical Properties[5][9]

- Appearance: Yellow to orange crystalline solid (characteristic of nitroanilines due to n\* transitions).
- Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Ethyl Acetate, DCM).

- Melting Point: Typically  $>120^{\circ}\text{C}$  (estimated based on the precursor 4-methoxy-2-nitroaniline, MP  $\sim 125^{\circ}\text{C}$ , and the heavy atom effect of iodine).

## Synthesis & Manufacturing

The most reliable synthetic route involves the electrophilic iodination of 4-methoxy-2-nitroaniline (CAS 96-96-8). The amino group strongly activates the ortho-positions. Since the para-position is blocked by the methoxy group and one ortho-position is occupied by the nitro group, iodination occurs selectively at the remaining ortho-position (C6 relative to the amine, or C2 in the final product numbering).

## Synthetic Pathway (Graphviz)

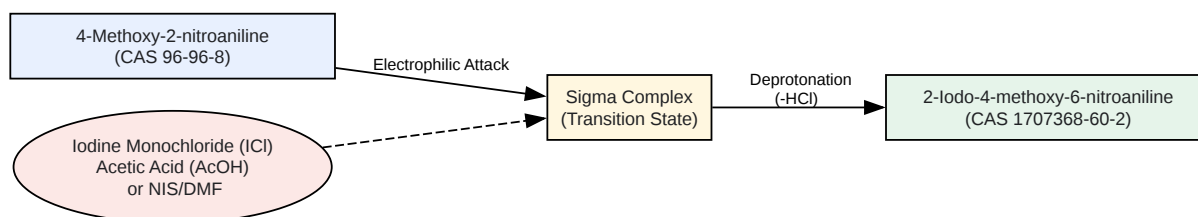


Figure 1: Regioselective Iodination of 4-Methoxy-2-nitroaniline

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## Detailed Protocol

### Reagents:

- Substrate: 4-Methoxy-2-nitroaniline (1.0 eq)
- Iodinating Agent: Iodine Monochloride (ICI) (1.1 eq) or N-Iodosuccinimide (NIS) (1.1 eq)
- Solvent: Glacial Acetic Acid (AcOH) or DMF

### Procedure:

- Dissolution: Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid at room temperature. Ensure complete solvation to avoid heterogeneous iodination which can lead to poly-

iodinated byproducts.

- Addition: Add Iodine Monochloride (ICl) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent oxidation of the aniline.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.
- Quenching: Pour the reaction mixture into ice-cold water containing sodium bisulfite (NaHSO<sub>3</sub>) to quench excess iodine (indicated by the disappearance of the dark iodine color).
- Isolation: A yellow/orange precipitate forms. Filter the solid, wash with water to remove acid and inorganic salts, and dry under vacuum.
- Purification: Recrystallization from Ethanol or column chromatography (Silica gel) if necessary.

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] The amino group (

) is the strongest activating group and directs the incoming electrophile (

) to the ortho-position. The methoxy group (

) reinforces this directionality. The nitro group (

) deactivates the ring but directs meta, which coincides with the position ortho to the amine.

## Analytical Characterization

To validate the identity of CAS 1707368-60-2, the following spectral signatures are diagnostic.

### Proton NMR (<sup>1</sup>H-NMR)

The molecule possesses two aromatic protons at positions 3 and 5. Due to the substitution pattern, these protons are meta to each other.

Proton Position	Chemical Shift ( , ppm)	Multiplicity	Coupling Constant ( )	Assignment Logic
H-3	7.30 – 7.45	Doublet (d)		Located between Iodo and Methoxy groups. Shielded by OMe, but deshielded by Iodine's proximity.
H-5	7.60 – 7.80	Doublet (d)		Located between Nitro and Methoxy groups. Strongly deshielded by the ortho-Nitro group.
-OCH <sub>3</sub>	3.80 – 3.90	Singlet (s)	-	Characteristic methoxy singlet.
-NH <sub>2</sub>	6.00 – 7.50	Broad (br s)	-	Exchangeable; shift varies with solvent/concentration.

## Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Expected Mass:  $[M+H]^+ = 295.05$
- Isotope Pattern: Iodine is monoisotopic ( ), so no complex M+2 pattern like bromine or chlorine.

## Applications in Drug Discovery

This compound acts as a "linchpin" scaffold. Its value lies in the ability to differentiate reactivity at three positions.

### Workflow Diagram (Graphviz)

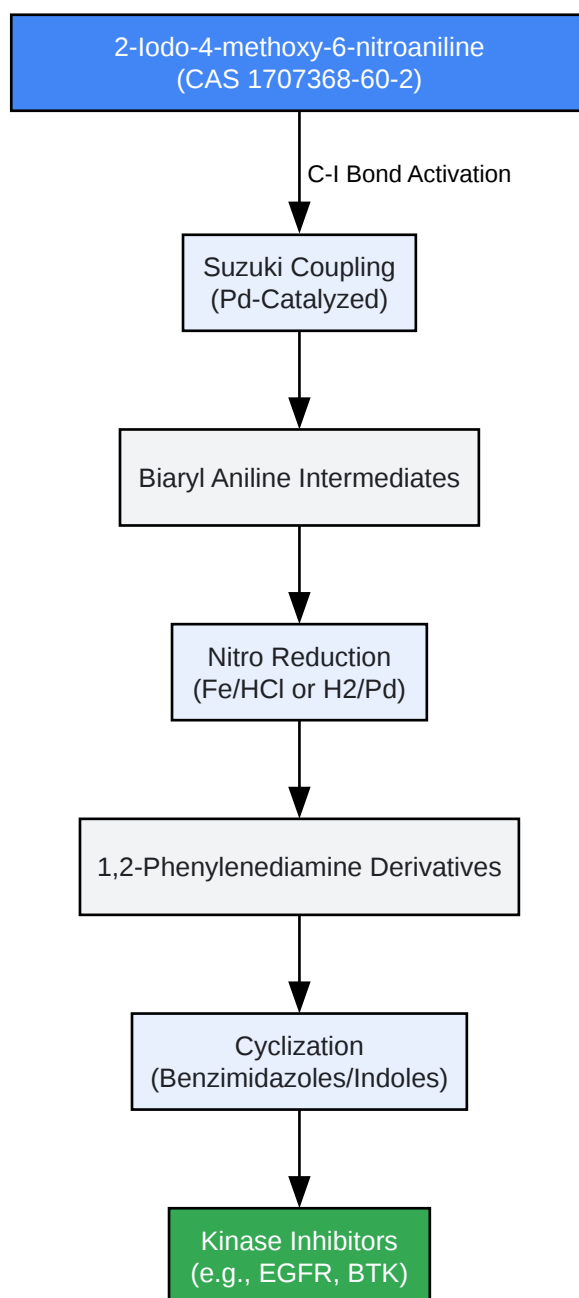


Figure 2: Application of CAS 1707368-60-2 in Kinase Inhibitor Synthesis

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[2][3][4][5]

## Key Transformations

- **C-C Bond Formation:** The C-I bond is highly reactive towards Palladium oxidative addition, allowing the introduction of aryl, vinyl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings.
- **Benzimidazole Synthesis:** Reduction of the nitro group yields a 1,2-diamine (phenylenediamine). Condensation of this diamine with aldehydes or carboxylic acids generates benzimidazoles, a privileged scaffold in kinase inhibitors (e.g., targeting EGFR or VEGFR).

## Safety & Handling (SDS Summary)

- **GHS Classification:**
  - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]
  - Skin Irritation: Category 2.[7][8]
  - Eye Irritation: Category 2A.
  - STOT-SE: Category 3 (Respiratory irritation).[8]
- **Handling:** Use in a fume hood.[9] Avoid dust generation.[9][10][11] Nitroanilines can be absorbed through the skin and may cause methemoglobinemia (cyanosis).[9]
- **Storage:** Store in a cool, dry place, protected from light (iodinated compounds can be light-sensitive).

## References

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